molecular formula C12H12N2O2S B1523651 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885278-66-0

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B1523651
M. Wt: 248.3 g/mol
InChI Key: IAWASZVWQFHEHX-UHFFFAOYSA-N
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Description

Thiazole is a type of organic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . It’s a basic structure in many organic compounds, including some that have biological activity. Amino acids, for example, are the building blocks of proteins and play many critical roles in the body .


Synthesis Analysis

Thiazole compounds can be synthesized through several methods, including the condensation of aldehydes with thioamides . This is known as the Hantzsch thiazole synthesis .


Molecular Structure Analysis

Thiazole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure . In the case of thiazole, these are carbon, nitrogen, and sulfur .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Thiazole itself is a colorless liquid with a pyridine-like odor . The physical and chemical properties of a specific thiazole derivative would depend on its particular structure.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Multicomponent Synthesis Approaches : Research has demonstrated the utility of multicomponent synthesis techniques for creating derivatives of thiazole carboxylic acid esters, leading to compounds with potential anticancer activities. These synthesis approaches have been applied to produce a variety of compounds assessed for their cytotoxicity against cancer cell lines, indicating the relevance of these compounds in the development of anticancer therapeutics (Gad et al., 2020).

  • Reaction Mechanisms and Structural Analysis : Studies have explored the reactions of acylaminocyanoesters with specific reagents to yield substituted aminothiazoles. These reactions are detailed in structural analyses, demonstrating the formation of complex molecules with potential for further pharmacological application (Golankiewicz et al., 1985).

Pharmacological Applications

  • Anticancer Properties : The synthesis and evaluation of thiazole derivatives have identified compounds with interesting antiproliferative potential, particularly against breast cancer cell lines. These studies underline the importance of thiazole derivatives in the search for new cancer treatments (Gad et al., 2020).

  • Antimicrobial Activity : Research into thiophene-containing compounds, which share a structural similarity with thiazole derivatives, has highlighted their potential as antibacterial and antifungal agents. This suggests that modifications of thiazole carboxylic acid esters could yield compounds with valuable antimicrobial properties (Mabkhot et al., 2017).

Safety And Hazards

The safety and hazards associated with a specific thiazole compound would depend on its particular structure. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Thiazole derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry . Researchers are interested in synthesizing new thiazole compounds and studying their biological activity .

properties

IUPAC Name

ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWASZVWQFHEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695192
Record name Ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester

CAS RN

885278-66-0
Record name Ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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